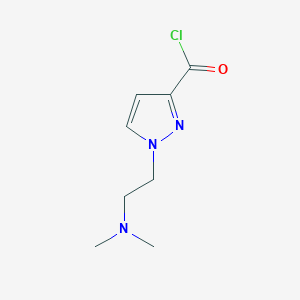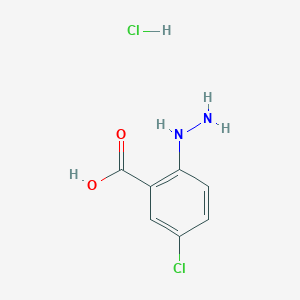
5-Chloro-2-hydrazinobenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7ClN2O2·HCl and a molecular weight of 223.06 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its white to light yellow crystalline powder appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinobenzoic acid hydrochloride typically involves the chlorination of 2-hydrazinobenzoic acid. The reaction conditions often include the use of hydrochloric acid as a catalyst and solvent . The process can be summarized as follows:
Chlorination: 2-Hydrazinobenzoic acid is treated with chlorine gas in the presence of hydrochloric acid.
Purification: The resulting product is purified through recrystallization to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydrazinobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted benzoic acids.
Applications De Recherche Scientifique
5-Chloro-2-hydrazinobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of high-performance materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydrazinobenzoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include redox reactions and nucleophilic substitutions, which alter the activity of target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinobenzoic acid hydrochloride: Similar in structure but lacks the chlorine atom.
5-Chloro-2-hydroxybenzoic acid hydrazide: Contains a hydroxyl group instead of a hydrazine group.
3-Chlorobenzoic acid hydrazide: Similar but with the chlorine atom in a different position.
Uniqueness
5-Chloro-2-hydrazinobenzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom enhances its electrophilic properties, making it more reactive in nucleophilic substitution reactions compared to its analogs.
Propriétés
Formule moléculaire |
C7H8Cl2N2O2 |
|---|---|
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
5-chloro-2-hydrazinylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
Clé InChI |
XCRANKQWSKKZLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid](/img/structure/B13974514.png)
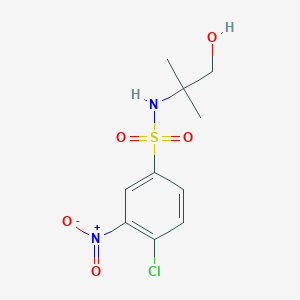
![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)

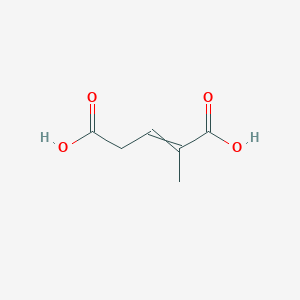


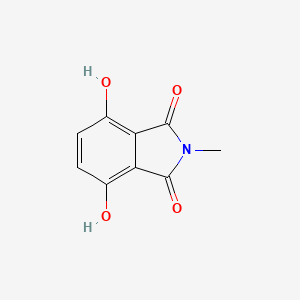
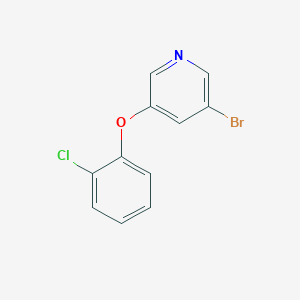

![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
